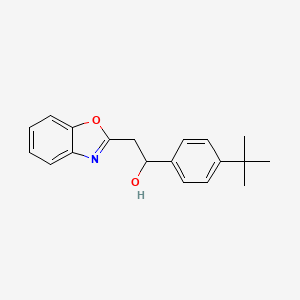

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-19(2,3)14-10-8-13(9-11-14)16(21)12-18-20-15-6-4-5-7-17(15)22-18/h4-11,16,21H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDAXHITZJHBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375478 | |

| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-34-7 | |

| Record name | α-[4-(1,1-Dimethylethyl)phenyl]-2-benzoxazoleethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849021-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol, a molecule of interest for researchers and professionals in drug development and materials science. The presented methodology is grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Introduction and Strategic Approach

The synthesis of this compound requires the strategic formation of a carbon-carbon bond between a benzoxazole moiety and a substituted phenyl ring, culminating in a secondary alcohol. The chosen synthetic route is a convergent three-step process designed for efficiency and high yield. This pathway commences with the preparation of two key intermediates: 4-tert-butylbenzaldehyde and 2-(chloromethyl)benzoxazole. The synthesis culminates in a Barbier reaction, a one-pot coupling that elegantly constructs the target molecule. This approach is favored over a traditional Grignard reaction due to the in-situ formation of the organometallic intermediate, which circumvents the potential instability of a pre-formed 2-(benzoxazolylmethyl)magnesium halide.

Overall Synthesis Pathway

The synthesis is logically divided into three primary stages, as depicted in the workflow diagram below. Each stage is optimized to produce the necessary precursors for the subsequent reaction, ensuring a streamlined and effective overall process.

An In-depth Technical Guide to the Physicochemical Properties of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol is a heterocyclic compound featuring a benzoxazole core. The benzoxazole moiety is a significant scaffold in medicinal chemistry, known to be present in compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The presence of the bulky tert-butylphenyl group and a chiral hydroxyl center in the structure of this compound suggests its potential for investigation in drug discovery and materials science. This guide provides a detailed overview of its physicochemical properties, offering a foundation for its application in research and development.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a central ethanol backbone. One carbon of the ethanol is attached to a 4-tert-butylphenyl group, and the other is linked to the 2-position of a benzoxazole ring.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanol |

| CAS Number | 849021-34-7 |

| Molecular Formula | C₁₉H₂₁NO₂ |

| Molecular Weight | 295.38 g/mol |

| Synonyms | 2-(Benzo[d]oxazol-2-yl)-1-(4-(tert-butyl)phenyl)ethan-1-ol |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 147-149 °C | [4] |

| Boiling Point (Predicted) | 443.7 ± 40.0 °C | [4] |

| Density (Predicted) | 1.144 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 13.78 ± 0.20 | [4] |

Solubility

Due to its predominantly hydrophobic structure, this compound is expected to have low solubility in aqueous solutions.[5] Its solubility is anticipated to be higher in organic solvents. Benzoxazole derivatives are generally soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents.[6] For similar heterocyclic compounds, solubility can often be enhanced through the use of co-solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs).[5]

Spectral Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex. Key predicted signals would include:

-

Tert-butyl protons: A sharp singlet around δ 1.3 ppm.

-

Methylene protons (-CH₂-): Diastereotopic protons adjacent to the chiral center, likely appearing as a complex multiplet.

-

Methine proton (-CH(OH)-): A multiplet, with its chemical shift influenced by hydrogen bonding.

-

Aromatic protons: A series of multiplets in the δ 7.0-8.0 ppm region corresponding to the protons on the benzoxazole and the 4-tert-butylphenyl rings.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for the different carbon environments:

-

Tert-butyl carbons: Two signals, one for the quaternary carbon and one for the methyl carbons.

-

Ethanol backbone carbons: Signals for the -CH(OH)- and -CH₂- carbons.

-

Aromatic carbons: A number of signals in the aromatic region (δ 110-160 ppm) for the carbons of the benzoxazole and substituted phenyl rings.

-

Benzoxazole C2 carbon: A characteristic signal in the downfield region, typically around δ 160-165 ppm.

FTIR Spectroscopy

The infrared spectrum would be characterized by absorption bands corresponding to its functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

-

C-H stretches: Aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹.

-

C=N stretch: A characteristic absorption for the oxazole ring around 1600–1690 cm⁻¹.[7]

-

C-O stretch: Bands corresponding to the alcohol C-O and the benzoxazole ether C-O linkages.

-

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z 295. Key fragmentation patterns for 2-substituted benzoxazoles often involve the stable benzoxazole ring system.[8]

Synthesis and Experimental Protocols

While a specific synthetic route for this compound is not detailed in the available literature, a plausible and widely used method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with an appropriate aldehyde or carboxylic acid.[9][10][11]

Caption: Plausible synthetic workflow for the target compound.

Proposed Synthesis Protocol

-

Step 1: Condensation and Cyclization.

-

In a round-bottom flask, dissolve 2-aminophenol and 2-(4-tert-butylphenyl)-2-oxoacetaldehyde (or a suitable derivative) in a high-boiling point solvent such as toluene or under solvent-free conditions.[9]

-

Add a catalyst, which could be a Lewis acid or a solid-supported catalyst, to facilitate the reaction.[9]

-

Heat the reaction mixture to reflux or under microwave irradiation to promote condensation and subsequent cyclization to form the benzoxazole ring.[12]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the intermediate product, 1-(4-tert-butylphenyl)-2-(1,3-benzoxazol-2-yl)ethan-1-one, through filtration or extraction.

-

Purify the intermediate by column chromatography or recrystallization.

-

-

Step 2: Reduction of the Ketone.

-

Dissolve the purified intermediate in a suitable solvent like methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring.

-

Allow the reaction to proceed until the starting material is consumed (monitored by TLC).

-

Quench the reaction carefully with water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

-

Conclusion

This compound is a molecule with potential for further investigation in various scientific fields. This guide has consolidated the available and inferred physicochemical data to provide a comprehensive technical resource. The provided synthesis protocol, based on established methods for analogous compounds, offers a practical starting point for its preparation. Further experimental validation of the predicted properties is crucial for its full characterization and future applications.

References

- Benchchem. (2025). Solvent effects and selection for benzoxazole formation reactions.

- Benchchem. (2025). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds.

- Nguyen, T. H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21568.

- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.

- Benchchem. (2025). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.

- Siddiqui, N., et al. (2018).

- Nguyen, V. T., et al. (2021). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. Engineering and Technology For Sustainable Development, 10(1), 1-7.

- JETIR. (2019).

- Wikipedia. (2023). Benzoxazole.

- Ramana, D. V., & Mahalakshmi, P. (1998). Synthesis of 2-substituted benzoxazoles and benzimidazoles based on mass spectral ortho interactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2433-2436.

- Ngo, Q. A., et al. (2020). Microwave-assisted synthesis of 2-arylbenzoxazoles catalyzed by [Bmim]PF6 ionic liquid. ChemistrySelect, 5(29), 8981-8985.

- Rocha, L. C., et al. (2013). Supplementary Information: Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society.

- National Institute of Standards and Technology. (n.d.). Benzoxazole, 2-methyl-. NIST Chemistry WebBook.

- Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.).

- JETIR. (2019).

- Siddiqui, N., et al. (2018).

- Siddiqui, N., et al. (2018).

- Frontiers in Chemistry. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360.

- ChemicalBook. (n.d.). This compound.

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of 2-substituted benzoxazoles and benzimidazoles based on mass spectral ortho interactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzoxazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol is a heterocyclic compound belonging to the benzoxazole family. Benzoxazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview of the available technical information for this specific molecule, including its chemical identifiers, properties, a plausible synthetic route, and a discussion of its potential applications in the context of related benzoxazole compounds.

Chemical Identifiers and Physical Properties

While a dedicated PubChem entry for this compound is not currently available, key identifiers and properties have been compiled from various chemical supplier databases.

| Identifier | Value | Source |

| CAS Number | 849021-34-7 | ChemicalBook |

| Molecular Formula | C₁₉H₂₁NO₂ | ChemicalBook[1] |

| Molecular Weight | 295.38 g/mol | ChemicalBook[1] |

| Melting Point | 147-149 °C | ChemicalBook |

| Boiling Point (Predicted) | 443.7 ± 40.0 °C | ChemicalBook |

| Density (Predicted) | 1.144 ± 0.06 g/cm³ | ChemicalBook |

Note: Predicted values are based on computational models and may differ from experimental values.

For comparative purposes, the related compound 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol (CAS: 502625-49-2) has the following identifiers:[2]

| Identifier | Value |

| PubChem CID | 2778943 |

| InChI | InChI=1S/C16H12F3NO2/c17-16(18,19)11-5-3-4-10(8-11)13(21)9-15-20-12-6-1-2-7-14(12)22-15/h1-8,13,21H,9H2 |

| InChIKey | NHOGTCDKLUELSC-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(O2)CC(C3=CC(=CC=C3)C(F)(F)F)O |

Synthesis Pathway

Proposed Synthesis: Aldol-Type Condensation

This proposed synthesis involves two main steps: the deprotonation of 2-methylbenzoxazole to form a nucleophilic intermediate, followed by its reaction with 4-tert-butylbenzaldehyde.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-Methylbenzoxazole

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in an appropriate solvent

-

Anhydrous Tetrahydrofuran (THF)

-

4-tert-Butylbenzaldehyde[3]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Preparation of the Nucleophile:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methylbenzoxazole (1.0 equivalent) in anhydrous THF.

-

Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of a strong base such as n-butyllithium or lithium diisopropylamide (1.0-1.2 equivalents) dropwise via a syringe.

-

Stir the resulting mixture at this temperature for a period of time (e.g., 30-60 minutes) to allow for the complete formation of the lithiated intermediate. The formation of a colored solution is often indicative of the anion formation.

-

-

Reaction with the Electrophile:

-

To the cold solution of the lithiated 2-methylbenzoxazole, add a solution of 4-tert-butylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Continue to stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours), then allow it to slowly warm to room temperature and stir for an additional period (e.g., overnight).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: The lithiated intermediate is a strong base and will react readily with water and carbon dioxide. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent quenching of the nucleophile and to maximize the yield of the desired product.

-

Low Temperature: The deprotonation and subsequent nucleophilic addition are highly exothermic reactions. Performing these steps at low temperatures helps to control the reaction rate, minimize side reactions (such as self-condensation of the aldehyde), and improve the overall yield and purity of the product.

-

Aqueous Work-up: The addition of an aqueous solution of a mild acid like ammonium chloride protonates the alkoxide intermediate formed after the nucleophilic addition, yielding the final alcohol product. It also serves to quench any remaining reactive species.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are not available in the public domain, the broader class of benzoxazole derivatives has been extensively investigated for a variety of pharmacological applications.

General Biological Profile of Benzoxazoles:

-

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the efficacy of benzoxazole derivatives against a range of bacterial and fungal strains. Their mechanism of action can vary, but some have been shown to inhibit essential enzymes in microbial pathways.

-

Anticancer Properties: Certain benzoxazole compounds have exhibited cytotoxic activity against various cancer cell lines. The planar benzoxazole ring system can intercalate with DNA or interact with key proteins involved in cell proliferation and survival.

-

Anti-inflammatory Effects: Some benzoxazole derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs).

Given these general activities, it is plausible that this compound could be a candidate for screening in these therapeutic areas. The presence of the lipophilic tert-butylphenyl group may influence its pharmacokinetic properties, such as membrane permeability and protein binding, which are critical factors in drug development.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for the structurally similar compound, 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol , the following hazards may be anticipated:[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.

Conclusion

This compound is a benzoxazole derivative with potential for further investigation in drug discovery and materials science. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive summary of its known identifiers and properties, a scientifically sound, albeit hypothetical, synthetic protocol, and an overview of the potential biological activities based on the broader class of benzoxazole compounds. Further research is warranted to fully characterize this compound and explore its potential applications.

References

-

PubChem. 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol. [Link]

-

PubChem. 4-(Benzoxazol-2-yl)benzyl alcohol. [Link]

-

PubChem. 2-(4-(tert-Butoxy)phenyl)ethanol. [Link]

-

PubChem. 2-(4-tert-Butylphenoxy)ethanol. [Link]

-

Wiley Online Library. Synthesis of oxazolo-annulated 3-benzazepines designed by merging two negative allosteric NMDA receptor modulators. [Link]

-

Huateng Pharma. This compound. [Link]

-

ResearchGate. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). [Link]

-

National Center for Biotechnology Information. 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone. [Link]

-

Wikipedia. 4-tert-Butylbenzaldehyde. [Link]

-

MDPI. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. [Link]

-

PubMed. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. [Link]

-

National Center for Biotechnology Information. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. [Link]

- Google Patents. Process for the synthesis of trisubstituted oxazoles.

- Google Patents.

-

PubChem. 2-(Benzyloxy) ethanol. [Link]

Sources

A Technical Guide to the Solubility of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on first principles of chemical structure and intermolecular forces. We dissect the molecule's constituent functional groups to forecast its behavior in non-polar, polar aprotic, and polar protic solvents. Furthermore, this guide presents a detailed, self-validating experimental protocol for the quantitative determination of equilibrium solubility using the reliable shake-flask method, intended to empower researchers in generating precise and actionable data. The insights and methodologies contained herein are critical for professionals in chemical synthesis, purification, and pharmaceutical formulation, where solvent selection is a cornerstone of process efficiency and product performance.

Introduction: Understanding the Subject Compound

This compound is a heterocyclic compound featuring a complex interplay of aromatic and aliphatic moieties. Its utility in research and development, particularly in medicinal chemistry and materials science, necessitates a thorough understanding of its physical properties, chief among them being solubility. Solubility dictates the choice of solvents for chemical reactions, dictates the feasibility of purification techniques like recrystallization, and is a critical parameter in formulation for biological screening.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a bulky, non-polar tert-butylphenyl group and a more polar region comprising the benzoxazole ring system and a secondary alcohol. This amphiphilic nature is the primary determinant of its solubility profile.

Caption: Key functional regions of this compound.

The fundamental physicochemical properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 849021-34-7 | [1] |

| Molecular Formula | C₁₉H₂₁NO₂ | [1] |

| Molecular Weight | 295.38 g/mol | [1] |

| Melting Point | 147 - 149 °C | [1] |

| Predicted pKa | 13.78 ± 0.20 | [1] |

| Predicted Density | 1.144 ± 0.06 g/cm³ | [1] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3] The dissolution process is an energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[3]

-

Hydrogen Bonding: The hydroxyl (-OH) group on the ethanol backbone is a potent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms in the benzoxazole ring are hydrogen bond acceptors.[4] This capability strongly favors solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO).[4]

-

Dipole-Dipole Interactions: The polar C-O and C-N bonds within the molecule create a net dipole moment, promoting interactions with other polar solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): The large, non-polar surface area, dominated by the tert-butylphenyl group, facilitates significant van der Waals interactions.[2] These forces are crucial for solubility in non-polar solvents like toluene and hexane.

The molecule's overall solubility is a competitive interplay: the large hydrocarbon portion resists dissolution in highly polar solvents like water, while the polar functional groups resist dissolution in highly non-polar solvents like hexane.[3] Therefore, optimal solubility is anticipated in solvents of intermediate polarity that can effectively solvate both regions of the molecule.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis to be confirmed by the experimental protocol outlined in the subsequent section.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Low / Insoluble | The energy required to break the strong intermolecular forces (especially hydrogen bonds) between solute molecules is not compensated by the weak van der Waals forces formed with the solvent. |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic rings of the solvent can effectively interact with the phenyl and benzoxazole rings of the solute via π-π stacking, while also accommodating the non-polar tert-butyl group. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | Moderate to High | These solvents possess significant dipole moments and can act as hydrogen bond acceptors, allowing them to interact favorably with the polar regions of the solute without the high polarity that would repel the non-polar tail. |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are powerful, highly polar solvents capable of disrupting the solute's crystal lattice and solvating both polar and, to some extent, non-polar moieties.[3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can form strong hydrogen bonds with the solute's hydroxyl and benzoxazole groups. However, the large non-polar tert-butylphenyl group may limit overall solubility compared to highly polar aprotic solvents. Solubility is expected to decrease as the alkyl chain of the alcohol solvent increases (e.g., higher in methanol than in butanol). |

| Highly Polar Protic | Water | Insoluble | The large, hydrophobic tert-butylphenyl group dominates the molecule's character, preventing dissolution in the highly structured hydrogen-bonding network of water.[5] |

Experimental Protocol: Quantitative Solubility Determination

To move beyond prediction, rigorous experimental validation is required. The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a crystalline solid in a solvent.[6]

Objective

To determine the equilibrium solubility of this compound in a selected range of organic solvents at a controlled temperature (e.g., 298.15 K / 25 °C).

Workflow for Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility assay.

Step-by-Step Methodology

-

Preparation of Standard Curve:

-

Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known high concentration.

-

Perform serial dilutions to create a series of standards (e.g., 5-7 standards) spanning the expected concentration range.

-

Analyze these standards using a suitable analytical method (e.g., HPLC-UV at a predetermined λ_max) to generate a calibration curve of response versus concentration. The curve must have an R² value > 0.995 for trustworthiness.

-

-

Sample Preparation:

-

To a series of 4 mL glass vials, add an excess amount of solid this compound (e.g., ~20 mg). The key is to ensure solid remains undissolved at equilibrium.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired test solvent to each vial. Prepare at least three replicates for each solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for at least 24 hours. A preliminary time-point experiment (e.g., testing at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached (i.e., the measured concentration does not change between later time points).

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for 1-2 hours at the same constant temperature.

-

Carefully draw an aliquot of the supernatant. To ensure no solid particulates are transferred, clarify the aliquot either by:

-

Centrifuging the vial and sampling from the top layer.

-

Filtering the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE).

-

-

-

Quantification:

-

Accurately dilute the clarified supernatant with the mobile phase or a suitable solvent to bring its concentration within the linear range of the previously established calibration curve. A precise dilution factor is critical.

-

Analyze the diluted sample using the same analytical method as the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Data Analysis:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

Average the results from the replicates for each solvent and calculate the standard deviation to assess the precision of the measurement.

-

Report the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Conclusion

While published quantitative data for the solubility of this compound is scarce, a detailed analysis of its molecular structure provides a strong predictive foundation. The compound's amphiphilic nature, with distinct polar and non-polar regions, suggests maximal solubility in solvents of intermediate polarity, such as THF, DCM, and toluene, and high solubility in powerful aprotic solvents like DMSO. Conversely, its solubility is predicted to be limited in the extremes of the polarity scale, namely water and aliphatic hydrocarbons. This guide provides not only this theoretical framework but also a detailed, actionable protocol that enables researchers to generate the precise, high-quality data needed to advance their work in synthesis, purification, and formulation.

References

- University of Calgary. (2023). Solubility of Organic Compounds.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- ChemicalBook. (n.d.). 2-benzoxazol-2-yl-1-(4-tertbutylphenyl)ethanol.

- TSI Journals. (2012). DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES.

- ChemicalBook. (2025). 2-(4-tert-Butylphenyl)ethanol.

- ResearchGate. (2025). Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene.

Sources

- 1. 2-BENZOXAZOL-2-YL-1-(4-TERTBUTYLPHENYL)ETHANOL CAS#: 849021-34-7 [amp.chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. 2-(4-tert-Butylphenyl)ethanol | 5406-86-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide focuses on a specific derivative, 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol, a compound of interest for its potential therapeutic applications. While direct research on this molecule is nascent, this paper synthesizes the extensive body of knowledge surrounding benzoxazole derivatives to propose a primary and several secondary-hypothesized mechanisms of action. We provide a comprehensive framework for the experimental validation of these hypotheses, tailored for researchers, scientists, and drug development professionals. Our approach is grounded in established protocols and cutting-edge techniques, offering a practical roadmap for elucidating the compound's biological activity.

Introduction: The Prominence of the Benzoxazole Moiety

Benzoxazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences. Their diverse pharmacological profile encompasses antimicrobial, anticancer, anti-inflammatory, and antitubercular activities.[3][4][5][6][7] This versatility stems from the unique structural and electronic properties of the fused benzene and oxazole rings, which allow for a wide range of substitutions and interactions with biological targets. Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the antibiotic calcimycin feature the benzoxazole core, underscoring its therapeutic relevance.[2]

The subject of this guide, this compound, combines the established benzoxazole scaffold with a 4-tert-butylphenyl ethanol substituent. The bulky tert-butyl group can significantly influence the molecule's lipophilicity and steric interactions with target proteins, potentially enhancing potency and selectivity. This paper will explore the most probable mechanisms of action for this compound based on the activities of structurally related benzoxazoles.

Primary Hypothesized Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A substantial body of evidence suggests that many 2-substituted benzoxazole derivatives exert their antimicrobial effects through the inhibition of bacterial DNA gyrase.[3] This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. Its inhibition leads to the cessation of these vital processes and ultimately, bacterial cell death.

The Rationale

The benzoxazole scaffold has been identified as a potential bioisostere for other bicyclic ring systems known to inhibit DNA gyrase, such as benzimidazoles and benzothiazoles.[3] Molecular docking studies on other 2-substituted benzoxazoles have indicated a high binding affinity for the ATP-binding site of the GyrB subunit of DNA gyrase.[3] This interaction prevents the conformational changes necessary for enzyme function.

Proposed Molecular Interaction

We hypothesize that this compound binds to the ATP-binding pocket of DNA gyrase GyrB. The benzoxazole ring likely engages in π-π stacking interactions with aromatic residues in the binding site, while the ethanol hydroxyl group may form hydrogen bonds with key amino acids. The 4-tert-butylphenyl group could occupy a hydrophobic pocket, contributing to the overall binding affinity and potentially conferring selectivity.

Secondary Hypothesized Mechanisms of Action

The diverse bioactivities of the benzoxazole class suggest that this compound may have other, or additional, mechanisms of action.

Anticancer Activity via Kinase Inhibition

Several benzoxazole derivatives have demonstrated potent anticancer activity through the inhibition of various protein kinases.[5] A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

-

Hypothesis: this compound acts as a competitive inhibitor of the ATP-binding site of VEGFR-2, thereby blocking downstream signaling pathways involved in endothelial cell proliferation and migration.

Anti-inflammatory Effects through COX-2 Inhibition

The structural similarity of benzoxazoles to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential role in modulating inflammatory pathways.[7] Certain 2-(2-arylphenyl)benzoxazoles have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[7]

-

Hypothesis: The compound selectively inhibits the COX-2 enzyme, reducing the synthesis of prostaglandins and thereby exerting an anti-inflammatory effect with a potentially favorable gastrointestinal safety profile compared to non-selective COX inhibitors.

Epigenetic Modification via JMJD3 Inhibition

Recent studies have identified the benzoxazole scaffold as a promising starting point for the development of inhibitors of Jumonji domain-containing protein 3 (JMJD3), a histone demethylase that plays a role in inflammation and cancer.[8]

-

Hypothesis: this compound inhibits the catalytic activity of JMJD3, leading to alterations in histone methylation patterns and subsequent changes in gene expression related to cell cycle control and inflammatory responses.

An Experimental Framework for Mechanism of Action Validation

To rigorously test the aforementioned hypotheses, a multi-faceted experimental approach is required. The following protocols provide a comprehensive roadmap for elucidating the mechanism of action of this compound.

General Experimental Workflow

The proposed workflow begins with broad-spectrum activity screening to confirm the biological effects, followed by target-specific assays to pinpoint the molecular mechanism.

Figure 2: Proposed pathway for antimicrobial action via DNA gyrase inhibition.

Conclusion and Future Directions

This compound represents a promising molecule within the esteemed class of benzoxazole derivatives. Based on a thorough analysis of the existing literature, we have proposed a primary mechanism of action centered on the inhibition of bacterial DNA gyrase, with plausible secondary mechanisms involving kinase inhibition, anti-inflammatory pathways, and epigenetic modulation. The experimental framework detailed in this guide provides a robust and logical progression for validating these hypotheses.

Future research should focus on executing these protocols to generate empirical data on the compound's activity. Structure-activity relationship (SAR) studies, guided by the initial findings, will be crucial for optimizing the lead compound to enhance potency, selectivity, and pharmacokinetic properties. The insights gained from this comprehensive investigation will be invaluable for advancing this compound through the drug discovery and development pipeline.

References

-

Rane, R. A., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 10(1), 1-16. [Link]

-

Femy, K. M., et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 1-10. [Link]

-

Brulikova, L., et al. (2020). Benzoxazole Derivatives as Promising Antitubercular Agents. Molecules, 25(21), 5021. [Link]

-

El-Sayed, N. N. E., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 115, 105230. [Link]

-

Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 336-344. [Link]

-

Kakkar, S., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89. [Link]

-

Angajala, G., & Subashini, R. (2019). Synthesis, molecular modeling, and pharmacological evaluation of new 2-substituted benzoxazole derivatives as potent anti-inflammatory agents. Structural Chemistry, 30(6), 2211-2225. [Link]

-

Kos, J., et al. (2016). Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. Molecules, 21(10), 1339. [Link]

-

Sabbadin, D., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. European Journal of Medicinal Chemistry, 138, 923-934. [Link]

-

Angajala, G., & Subashini, R. (2019). Synthesis, molecular modeling, and pharmacological evaluation of new 2-substituted benzoxazole derivatives as potent anti-inflammatory agents. Structural Chemistry, 30(6), 2211-2225. [Link]

-

Giordano, F., et al. (2019). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. Molecules, 24(18), 3349. [Link]

-

Kumar, A., et al. (2017). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 9(6), 245-251. [Link]

-

Li, Y., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(23), 7809. [Link]

-

Acar, Ç., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112967. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular modeling, and pharmacological evaluation of new 2-substituted benzoxazole derivatives as potent anti-inflammatory agents | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

potential biological activities of "2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol"

An In-depth Technical Guide to the Potential Biological Activities of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Abstract

The benzoxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with significant pharmacological activities.[1][2][3] This guide focuses on a specific derivative, This compound , a molecule whose biological profile has not been extensively characterized in publicly available literature. By dissecting its structural components and drawing parallels from a vast body of research on related benzoxazole analogs, this document aims to illuminate its potential therapeutic applications. We will explore hypothesized biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, grounded in established structure-activity relationships. Furthermore, this guide provides detailed, field-proven experimental protocols to systematically investigate and validate these hypotheses, offering a practical roadmap for researchers in drug discovery and development.

Structural and Chemical Profile

The therapeutic potential of any compound is intrinsically linked to its chemical structure. The molecule this compound is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, which is the fundamental benzoxazole core.[1][2] A comprehensive analysis of its constituent parts provides a logical foundation for hypothesizing its biological interactions.

-

Benzoxazole Core: This planar, bicyclic aromatic system is a well-established pharmacophore. Its structural similarity to natural nucleic bases like adenine and guanine allows it to readily interact with biological polymers.[2][4] This core is responsible for a wide array of pharmacological effects, serving as the foundation for hypothesizing the molecule's activity.

-

Ethanol Linker (-CH(OH)-CH₂-): The secondary alcohol is a critical functional group. The hydroxyl (-OH) moiety can act as both a hydrogen bond donor and acceptor, enabling strong, specific interactions with amino acid residues in the active sites of enzymes and receptors. This group also introduces a chiral center, suggesting that the stereoisomers may exhibit different biological activities and potencies.

-

4-tert-butylphenyl Moiety: This large, non-polar group significantly impacts the molecule's physicochemical properties. The tert-butyl group provides steric bulk, which can influence binding selectivity and prevent metabolic degradation at that position. Its high lipophilicity can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets within protein targets.

Hypothesized Biological Activities & Mechanistic Rationale

Based on the structural analysis and extensive literature on benzoxazole derivatives, we can postulate several high-probability biological activities for this compound.

Anticancer Potential

Hypothesis: The compound is likely to exhibit cytotoxic activity against various cancer cell lines.

Rationale: The benzoxazole scaffold is present in numerous compounds with potent anticancer activity.[5][6][7] Research has shown that benzoxazole derivatives can induce cytotoxicity through diverse mechanisms. For instance, some analogs act as potent agonists of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 CYP1A1, an enzyme involved in the metabolic activation of certain pro-carcinogens but also in the anticancer activity of specific drugs.[8] Other derivatives have been found to inhibit crucial enzymes in cancer progression, such as receptor tyrosine kinases (VEGFR-2, c-Met) and PARP-2.[9][10][11] The bulky 4-tert-butylphenyl group could facilitate strong binding within hydrophobic pockets of kinase domains, potentially leading to potent and selective inhibition.

Potential Mechanisms of Action:

-

Kinase Inhibition: Inhibition of receptor tyrosine kinases like VEGFR-2, crucial for tumor angiogenesis and growth.[9][10]

-

CYP1A1 Enzyme Induction: Acting as an agonist for the AhR, similar to the anticancer prodrug Phortress, whose active metabolite contains a related heterocyclic core.[8]

-

DNA Synthesis Inhibition & Apoptosis: Disruption of the cell cycle and induction of programmed cell death (apoptosis), a common mechanism for many cytotoxic agents.[8][11]

Antimicrobial (Antibacterial & Antifungal) Activity

Hypothesis: The compound may possess broad-spectrum activity against pathogenic bacteria and fungi.

Rationale: Benzoxazoles are a well-documented class of antimicrobial agents.[12][13] Their efficacy spans both Gram-positive and Gram-negative bacteria, as well as various fungal species, including Candida.[13][14] The proposed mechanism for some antibacterial benzoxazoles is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[15][16] The lipophilic nature imparted by the 4-tert-butylphenyl group could enhance the compound's ability to penetrate the microbial cell wall and membrane, a key step for reaching intracellular targets.

Potential Mechanisms of Action:

-

DNA Gyrase Inhibition: Interference with bacterial DNA replication by inhibiting this essential topoisomerase.[15][16]

-

Cell Membrane Disruption: The lipophilic character of the molecule may allow it to intercalate into and disrupt the integrity of the microbial plasma membrane.[14]

-

Enzyme Inhibition: Inhibition of other crucial microbial enzymes, such as HSP90 or aldehyde dehydrogenase, has been suggested for some antifungal benzoxazoles.[14]

Anti-inflammatory Activity

Hypothesis: The compound could act as a selective inhibitor of cyclooxygenase-2 (COX-2).

Rationale: Inflammation is a critical physiological process, but its dysregulation leads to diseases like rheumatoid arthritis. Nonsteroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes.[17] Notably, some 2-phenylbenzoxazole derivatives have been identified as potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is a key mediator of inflammatory pain.[17] This selectivity is desirable as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors. The structural features of this compound align with those of known selective COX-2 inhibitors.

Potential Mechanism of Action:

-

Selective COX-2 Inhibition: The compound may bind preferentially to the active site of the COX-2 enzyme, blocking the synthesis of prostaglandins that mediate inflammation and pain.[17]

Proposed Experimental Validation Workflows

To transition from hypothesis to evidence, a structured, multi-tiered experimental approach is essential. The following workflows and protocols are designed to be self-validating and provide a clear path for investigating the potential biological activities of the target compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HT-29 [colon]) in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentrations via serial dilution in culture media.

-

Treatment: After 24 hours, remove the old media from the plates and add 100 µL of media containing the various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is determined by visual inspection of turbidity.

Methodology:

-

Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) and incubate until it reaches the log phase of growth. Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first column. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (microbes + broth, no compound) and a negative control (broth only, no microbes) on each plate. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested as a positive drug control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

Data Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothesized Cytotoxicity Profile (IC₅₀ Values)

| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

|---|---|---|

| MCF-7 (Breast) | Experimental Value | Reference Value |

| A549 (Lung) | Experimental Value | Reference Value |

| HT-29 (Colon) | Experimental Value | Reference Value |

| PC-3 (Prostate) | Experimental Value | Reference Value |

Table 2: Hypothesized Antimicrobial Profile (MIC Values)

| Microorganism | Strain | Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |

|---|---|---|---|

| S. aureus | ATCC 29213 | Experimental Value | Ciprofloxacin Value |

| E. coli | ATCC 25922 | Experimental Value | Ciprofloxacin Value |

| C. albicans | ATCC 90028 | Experimental Value | Fluconazole Value |

Conclusion and Future Directions

While direct biological data for This compound is not yet prevalent, a rigorous analysis of its chemical architecture strongly suggests its potential as a bioactive agent. The presence of the proven benzoxazole pharmacophore, combined with a lipophilic tert-butylphenyl group and a hydrogen-bonding ethanol linker, creates a compelling candidate for anticancer, antimicrobial, and anti-inflammatory screening. The experimental workflows detailed in this guide provide a robust framework for validating these hypotheses.

Should primary screening yield positive results, future work should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Evaluation: Assessing the efficacy and safety of the compound in relevant animal models of disease.

This molecule represents an intriguing starting point for a drug discovery program. The systematic application of the principles and protocols outlined herein will be instrumental in unlocking its full therapeutic potential.

References

A consolidated list of authoritative sources cited throughout this guide is provided below for verification and further reading.

Click to view References

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). World Journal of Pharmaceutical Research.

- Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research.

- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.

- Anticancer activity of benzoxazole derivative (2015 onwards): a review.

- Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. (2025). PubMed.

- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.

- Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. (2023). Asian Journal of Pharmaceutical and Health Sciences.

- Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Deriv

- Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central.

- Design, synthesis and antimicrobial evaluation of novel benzoxazole deriv

- Biological activity of benzoxazole deriv

- Biological activity of 3-(2-benzoxazol-5-yl)

- Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)

- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers.

- Benzoxazole derivatives with antifungal activity.

- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.

- Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Deriv

- Benzoxazoles as promising antimicrobial agents: A systematic review.

- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). PubMed.

- SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIV

- Biological activities of benzoxazole and its derivatives.

- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities.

- 2-(2-Arylphenyl)

- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. journal.ijresm.com [journal.ijresm.com]

- 7. ajphs.com [ajphs.com]

- 8. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 13. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability Assessment of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol: A Methodological Framework

An In-depth Technical Guide

Executive Summary

The benzoxazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique physicochemical properties.[1][2] The thermal stability of any novel compound containing this scaffold, such as 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol, is a critical parameter that dictates its viability in downstream applications, from pharmaceutical formulation and manufacturing to polymer processing.[3][4] This guide, authored from the perspective of a Senior Application Scientist, presents a comprehensive methodological framework for the systematic evaluation of the thermal stability of this target compound. We will move beyond rote protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical approach. This document provides detailed, field-proven protocols for core thermoanalytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and outlines a strategy for data synthesis and interpretation.

Introduction: The Imperative of Thermal Characterization

The benzoxazole ring system is a privileged heterocyclic structure found in numerous biologically active compounds and high-performance polymers.[5][6] Its rigid, planar structure contributes to desirable electronic and stacking properties. However, the stability of the oxazole ring, particularly when compared to its thiazole and imidazole analogs, can be sensitive to environmental factors, including heat.[7] For a novel molecule like this compound, a thorough understanding of its behavior under thermal stress is paramount for several reasons:

-

Drug Development: In pharmaceutical sciences, thermal stability influences every stage from synthesis and purification (e.g., distillation, drying) to formulation (e.g., milling, melt extrusion) and long-term storage. An unstable compound may degrade, leading to loss of potency and the formation of potentially toxic impurities.

-

Materials Science: When used as a monomer or additive in polymers, the compound's decomposition temperature defines the upper limit of processing conditions.[8]

-

Process Safety: Understanding exothermic decomposition events is critical for assessing and mitigating risks of thermal runaway during scale-up and manufacturing.

This guide establishes a first-principles approach to characterizing the thermal properties of this compound, providing the foundational data necessary for its confident application.

Core Technique I: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the foundational technique for assessing thermal stability. It precisely measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[9][10] This allows for the direct determination of decomposition temperatures and the quantification of mass loss events.[4][11]

The TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.[9] By heating the sample at a controlled rate and monitoring its mass, we can identify the temperature at which bond breaking occurs, leading to the release of volatile fragments.

Causality Behind Experimental Choices:

-

Atmosphere Selection: The choice of purge gas is critical.

-

Inert Atmosphere (Nitrogen): This is the primary choice for determining the intrinsic thermal stability of the molecule. By excluding oxygen, we prevent oxidative degradation and isolate the temperatures at which the molecule's bonds break due to thermal energy alone.

-

Oxidative Atmosphere (Air): A subsequent experiment in air is used to assess the material's suitability for high-temperature applications where oxygen is present.[12] Comparing the results from inert and oxidative atmospheres provides insight into the degradation mechanism.

-

-

Heating Rate: A rate of 10-20 °C/min is standard. It provides a good balance between resolution and experimental time. Slower rates can improve the resolution of closely occurring events, while faster rates can shift decomposition temperatures higher.

Caption: Workflow for TGA analysis of thermal decomposition.

-

Instrument Calibration: Ensure the TGA is calibrated for mass using standard weights and for temperature using certified reference materials (e.g., indium, tin).

-

Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean, tared TGA crucible (ceramic or platinum is preferred).[10] A representative sample is crucial.

-

Instrument Setup: Place the crucible onto the TGA balance mechanism.

-

Parameter Configuration:

-

Set the initial temperature to ambient (~25 °C) and allow the mass reading to stabilize.

-

Program the temperature to ramp from 25 °C to 600 °C at a rate of 10 °C/min.

-

Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min to maintain an inert atmosphere.[13]

-

-

Data Acquisition: Begin the experiment. The instrument will record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. Calculate the first derivative of this curve (DTG curve), which shows the rate of mass loss. From these curves, determine:

-

T_onset: The onset temperature of decomposition, often calculated by the tangent method on the TGA curve. This represents the temperature at which significant degradation begins.

-

T_peak: The temperature at which the rate of mass loss is maximal, identified from the peak of the DTG curve.

-

Core Technique II: Differential Scanning Calorimetry (DSC)

While TGA tracks mass loss, Differential Scanning Calorimetry (DSC) monitors heat flow into or out of a sample as a function of temperature.[12] This provides a more complete thermal profile by detecting events like melting, glass transitions, and crystallization, which do not involve a change in mass.[14][15]

DSC measures the difference in heat required to increase the temperature of the sample and an inert reference (an empty pan) at the same rate.[12]

-

Endothermic Events: Processes that absorb heat (e.g., melting) appear as a downward peak in the heat flow signal.

-

Exothermic Events: Processes that release heat (e.g., crystallization, some decomposition reactions) appear as an upward peak.

Causality Behind Experimental Choices:

-

Hermetic Pans: Using sealed aluminum pans is critical. This prevents mass loss due to evaporation before boiling or decomposition, ensuring that the measured thermal events are accurate. For studies of oxidative stability, a pinhole in the lid may be used.

-

Heat-Cool-Heat Cycle: This is a self-validating protocol. The first heating scan reveals the thermal properties of the as-received material. The cooling and subsequent second heating scans reveal intrinsic material properties after erasing its prior thermal history (e.g., residual solvent, crystalline state effects).[13]

Caption: Workflow for DSC analysis of thermal transitions.

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Weigh 2–5 mg of the sample into a hermetic aluminum pan and seal it using a sample press. Prepare an identical empty sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans in their respective positions within the DSC cell.

-

Parameter Configuration:

-

Equilibrate the cell at 25 °C.

-

First Heat: Ramp the temperature from 25 °C to a temperature above the expected melt but below the onset of decomposition (e.g., 250 °C) at 10 °C/min.

-

Cool: Cool the sample back down to 25 °C at 10 °C/min.

-

Second Heat: Ramp the temperature from 25 °C to a temperature where full decomposition is observed in the TGA (e.g., 350 °C) at 10 °C/min.

-

-

Data Analysis: Analyze the second heating curve to determine:

-

Melting Point (T_m): The temperature of the endothermic melting peak. Both onset and peak temperatures should be reported.

-

Enthalpy of Fusion (ΔH_fus): The area under the melting peak, which corresponds to the energy required to melt the sample.

-

Decomposition (T_exo): Any sharp exothermic peaks at higher temperatures, especially if they correlate with a mass loss event in the TGA, indicate decomposition.

-

Data Synthesis and Interpretation

The true power of thermoanalytical characterization comes from combining TGA and DSC data. A comparison of the results allows for unambiguous assignment of thermal events.

-

Melting: An endothermic peak observed in the DSC thermogram with no corresponding mass loss in the TGA thermogram is definitively a melting transition.

-

Decomposition: A thermal event in the DSC (often exothermic, but can be endothermic) that occurs at the same temperature as a mass loss event in the TGA confirms decomposition.

-

Evaporation/Boiling: A mass loss event in TGA that corresponds to a broad endotherm in DSC (if not using a hermetic pan) can indicate boiling or sublimation.

The following table summarizes plausible, illustrative data for this compound, based on the described methodologies.

| Parameter | Technique | Value (°C) | Atmosphere | Interpretation |

| Melting Point (T_m, peak) | DSC | 195 °C | Nitrogen | The temperature at which the crystalline solid transitions to a liquid. |

| Onset of Decomposition (T_onset) | TGA | 280 °C | Nitrogen | The temperature at which significant, irreversible mass loss begins. |

| Peak Decomposition (T_peak) | TGA (DTG) | 305 °C | Nitrogen | The temperature of the maximum rate of decomposition. |

| Exothermic Event (T_exo) | DSC | 302 °C | Nitrogen | A heat-releasing event correlating with TGA mass loss, confirming decomposition. |

Advanced Analysis: Probing the Decomposition Mechanism

While TGA and DSC identify when decomposition occurs, they do not reveal how. The structure of this compound suggests several potential degradation pathways. The C-O bond of the ethanol linker and the C-N/C-O bonds within the benzoxazole ring are likely points of thermal cleavage.[7][8]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 5. [PDF] Synthesis and Thermal Properties of Poly(benzoxazole)s Based on Pendants | Semantic Scholar [semanticscholar.org]

- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. etamu.edu [etamu.edu]

- 10. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 14. web.williams.edu [web.williams.edu]

- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The benzoxazole moiety is a privileged heterocyclic scaffold renowned for its wide range of applications in medicinal chemistry and materials science.[1] Compounds incorporating this structure have demonstrated a variety of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of 2-substituted benzoxazoles is therefore of significant interest to the drug development community. This document provides a detailed experimental protocol for the synthesis of a novel benzoxazole derivative, 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol.

The synthetic strategy hinges on the nucleophilic addition of a lithiated benzoxazole species to an aromatic aldehyde. Specifically, the protocol involves the deprotonation of the methyl group of commercially available 2-methylbenzoxazole using the strong base n-butyllithium (n-BuLi). This generates a highly reactive 2-(lithiomethyl)benzoxazole intermediate.[3][4] This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-tert-butylbenzaldehyde. Subsequent aqueous workup protonates the resulting alkoxide to yield the target secondary alcohol. This method is a robust and efficient way to achieve C-C bond formation and construct the desired functionalized ethanol backbone.[5]

This guide is designed for researchers and scientists in organic and medicinal chemistry. It provides a step-by-step methodology, explains the rationale behind key experimental choices, and includes necessary safety precautions and characterization guidelines to ensure a successful and safe synthesis.

I. Reaction Scheme and Mechanism

The overall synthesis is a two-step, one-pot procedure. The reaction proceeds via the formation of a key nucleophilic intermediate which then reacts with an electrophilic aldehyde.

Caption: Overall synthetic scheme for this compound.